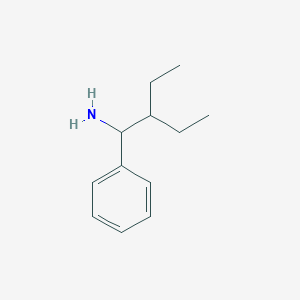
(1-氨基-2-乙基丁基)苯
描述
(1-Amino-2-ethylbutyl)benzene is a chemical compound with the CAS Number: 6668-28-6 . Its molecular weight is 177.29 and its IUPAC name is 2-ethyl-1-phenylbutylamine .
Molecular Structure Analysis
The molecule contains a total of 32 bond(s). There are 13 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 primary amine(s) (aliphatic) . The molecule contains a total of 32 atom(s). There are 19 Hydrogen atom(s), 12 Carbon atom(s) and 1 Nitrogen atom(s) .科学研究应用
合成和抗菌活性
与“(1-氨基-2-乙基丁基)苯”类似的化合物已被合成,并研究了它们对各种细菌菌株的抗菌活性。这些研究表明,对苯环核心的修饰可以导致具有显着抗菌特性的化合物,展示了开发新的抗菌剂的潜力 (Desai & Chikhalia, 2005)。
生物系统中的热力学和溶解度
研究苯衍生物与氨基酸等生物分子之间的相互作用可以深入了解生物系统中蛋白质和其他大分子稳定性和行为。此类研究对于理解生物化学和分子生物学的基本方面至关重要 (Kustov, Antonova, & Smirnova, 2014)。
新治疗剂的开发
苯衍生物的合成及其作为潜在治疗剂的评估,特别是在癌症研究中,是一个重要的研究领域。探索这些化合物诱导癌细胞凋亡的能力,为新的癌症治疗提供途径 (Gad et al., 2020)。
材料科学和催化
苯衍生物在材料科学中发挥着至关重要的作用,特别是在有机半导体和催化剂的开发中。该领域的研究探索了苯基化合物的合成和应用,以创造具有理想电学、光学或催化性能的新材料 (Gao et al., 2007)。
环境应用
使用光催化方法去除空气中的挥发性有机化合物(VOCs),例如乙苯,对于环境保护至关重要。这些研究工作旨在开发有效且可持续的方法来减轻工业活动造成的空气污染 (Derakhshan-Nejad et al., 2020)。
属性
IUPAC Name |
2-ethyl-1-phenylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-10(4-2)12(13)11-8-6-5-7-9-11/h5-10,12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTUEYIAFUBWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-2-ethylbutyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Butoxy(3-dibutoxyphosphorylpropyl)phosphoryl]oxybutane](/img/structure/B3371231.png)
![Nickel, [2,3-bis[[[2-(hydroxy-kappaO)phenyl]methylene]amino-kappaN]-2-butenedinitrilato(2-)]-, (SP-4-2)-](/img/structure/B3371232.png)
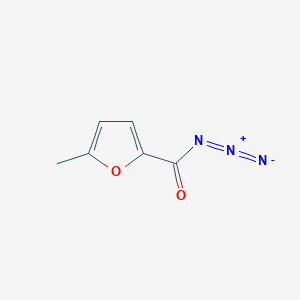

![1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride](/img/structure/B3371257.png)
![2-{[3-(4-Aminobenzamido)phenyl]sulfonyl}ethyl hydrogen sulfate](/img/structure/B3371265.png)
![tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3371287.png)
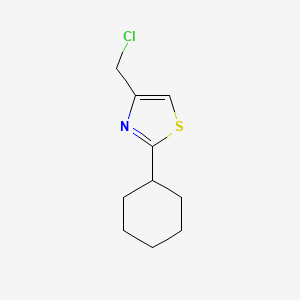
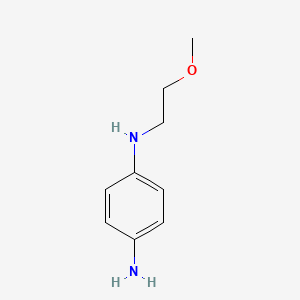
![2-(benzylamino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3371303.png)

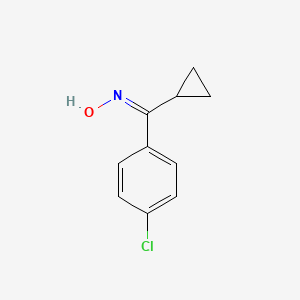

![[(2R,3R,4S,5S,6R)-2-[(1R,2Z,3S,4R,5S)-2-(cyanomethylidene)-3-hydroxy-4,5-dimethoxycyclohexyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B3371331.png)